molecular formula C24H40O6Si B14078777 (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate

(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate

Cat. No.: B14078777
M. Wt: 452.7 g/mol
InChI Key: RUMNWRMVKXZSAJ-MWFZDGHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate is a complex organic molecule with potential applications in various fields of chemistry and biology. This compound features a benzyloxy group, a hydroxy group, a methyl group, and a triisopropylsilyl ether, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the protection of hydroxyl groups, selective functionalization, and subsequent deprotection steps. The reaction conditions often include the use of protecting groups such as triisopropylsilyl chloride and benzyl chloride, along with bases like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the benzyloxy group yields a hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for selective modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound can be used in the synthesis of bioactive molecules, including potential drug candidates. Its structural features make it a useful building block for designing molecules with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the creation of a wide range of products.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate depends on its specific application. In chemical reactions, its functional groups interact with reagents to form new bonds and structures. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(tert-butyldimethylsilyl)oxy]oxan-3-yl acetate: Similar structure but with a different silyl protecting group.

    (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(trimethylsilyl)oxy]oxan-3-yl acetate: Another similar compound with a different silyl protecting group.

Uniqueness

The uniqueness of (2R,3S,4R,5R,6S)-4-(benzyloxy)-5-hydroxy-2-methyl-6-[(triisopropylsilyl)oxy]oxan-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C24H40O6Si

Molecular Weight

452.7 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-5-hydroxy-2-methyl-4-phenylmethoxy-6-tri(propan-2-yl)silyloxyoxan-3-yl] acetate

InChI

InChI=1S/C24H40O6Si/c1-15(2)31(16(3)4,17(5)6)30-24-21(26)23(22(18(7)28-24)29-19(8)25)27-14-20-12-10-9-11-13-20/h9-13,15-18,21-24,26H,14H2,1-8H3/t18-,21-,22+,23-,24+/m1/s1

InChI Key

RUMNWRMVKXZSAJ-MWFZDGHISA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[Si](C(C)C)(C(C)C)C(C)C)O)OCC2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)O[Si](C(C)C)(C(C)C)C(C)C)O)OCC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.